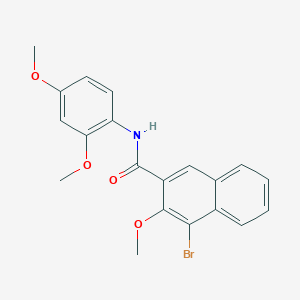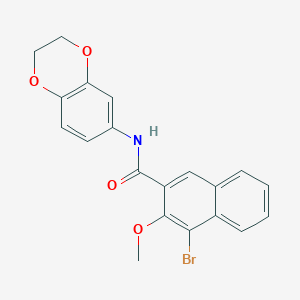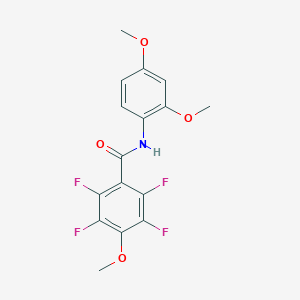![molecular formula C17H14ClN3O3S B251067 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide](/img/structure/B251067.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This molecule was first synthesized in the early 2000s by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide works by binding to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins and inhibiting the apoptotic pathway. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. This compound has been shown to be highly selective for anti-apoptotic proteins, with minimal binding to pro-apoptotic proteins, making it a potent inhibitor of cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases. It has also been shown to have neuroprotective effects, preventing neuronal cell death in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for anti-apoptotic proteins, making it a potent inhibitor of cancer cell survival. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life in the body, requiring frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins, which could have even greater efficacy in cancer treatment. Another area of interest is the investigation of combination therapies, in which this compound is used in combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms. Finally, the development of new delivery methods, such as nanoparticle-based delivery systems, could improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This compound is then reacted with 3-chloro-4-methoxybenzoyl chloride to form the desired product, this compound. The synthesis of this molecule has been optimized over the years to improve its yield and purity, making it more readily available for research purposes.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising therapeutic agent.
Propiedades
Fórmula molecular |
C17H14ClN3O3S |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)10-3-6-14(24-2)12(18)7-10/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
QIORXTOROHUQAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
